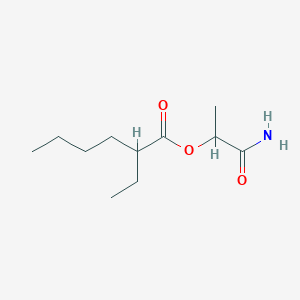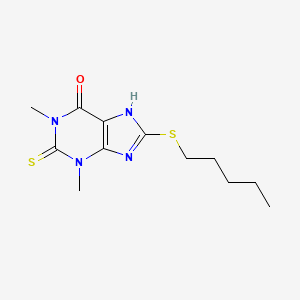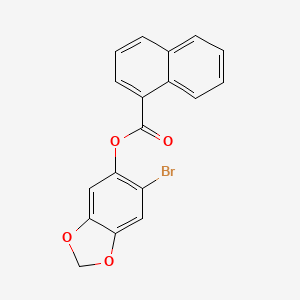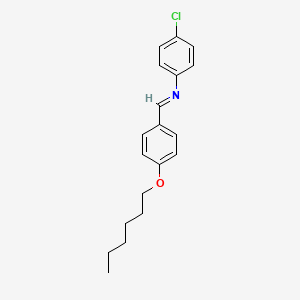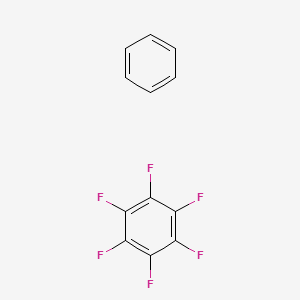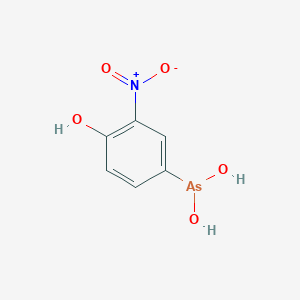
1-Methoxy-4-(2-methoxyethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(2-methoxyethoxymethyl)benzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a 2-methoxyethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-methoxyethoxymethyl)benzene typically involves the alkylation of 1-methoxy-4-methylbenzene with 2-methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(2-methoxyethoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-methoxy-4-(2-methoxyethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 1-methoxy-4-(2-methoxyethoxy)benzaldehyde or 1-methoxy-4-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 1-methoxy-4-(2-methoxyethyl)benzene.
Substitution: Formation of various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(2-methoxyethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(2-methoxyethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and 2-methoxyethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-methylbenzene: Lacks the 2-methoxyethoxymethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-4-(2-ethoxyethoxymethyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group, leading to variations in physical and chemical properties.
1-Methoxy-4-(2-methoxyethyl)benzene: Lacks the additional oxygen atom in the side chain, affecting its reactivity and applications.
Uniqueness: 1-Methoxy-4-(2-methoxyethoxymethyl)benzene is unique due to the presence of both methoxy and 2-methoxyethoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets.
Propriétés
Numéro CAS |
5424-49-7 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methoxyethoxymethyl)benzene |
InChI |
InChI=1S/C11H16O3/c1-12-7-8-14-9-10-3-5-11(13-2)6-4-10/h3-6H,7-9H2,1-2H3 |
Clé InChI |
QYUFTZYQGYZIIJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


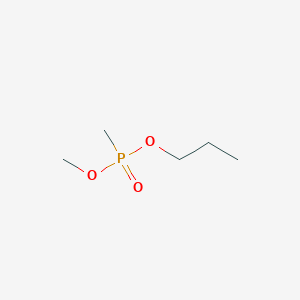


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
